Dihydrocapsiate

概要

説明

Dihydrocapsiate is a naturally occurring compound found in the non-pungent pepper strain, Capsicum annuum "CH-19 Sweet" . It is structurally related to capsaicin, the compound responsible for the spiciness in chili peppers, but lacks the pungency. This compound has gained attention for its potential health benefits, including its ability to increase energy expenditure and promote fat oxidation without causing the gastrointestinal discomfort associated with capsaicin .

準備方法

Synthetic Routes and Reaction Conditions: Dihydrocapsiate is synthesized through a lipase-catalyzed chemoselective esterification of vanillyl alcohol and 8-methylnonanoic acid . The reaction is performed at 50°C under reduced pressure to remove water without the use of solvents or drying agents. A slightly larger stoichiometric amount of 8-methylnonanoic acid is used to stabilize the final product .

Industrial Production Methods: The large-scale production of this compound involves the copper-catalyzed cross-coupling of ethyl 6-bromohexanoate with isobutylmagnesium bromide, followed by hydrolysis to produce 8-methylnonanoic acid . The esterification process is then carried out as described above. This method ensures high yield and purity, making it suitable for industrial applications .

化学反応の分析

Hydrolysis Reactions

DHC undergoes hydrolysis under acidic or basic conditions, breaking the ester bond to yield vanillyl alcohol and MNA .

| Hydrolysis Conditions | Products | Relevance |

|---|---|---|

| Acidic (e.g., HCl) | Vanillyl alcohol + MNA | Degradation in gastrointestinal tract |

| Basic (e.g., NaOH) | Vanillyl alcohol + MNA salt | Industrial purification |

Hydrolysis is a critical factor in DHC’s metabolic effects, as rapid breakdown limits systemic bioavailability .

Industrial-Scale Production

Large-scale synthesis involves two stages:

-

Synthesis of 8-Methylnonanoic Acid (MNA):

-

Esterification:

-

Lipase-mediated reaction under optimized conditions (see Section 1).

-

Key Industrial Data :

| Parameter | Value |

|---|---|

| MNA Purity | >99% |

| Reaction Scale | Up to 100 kg batches |

| Residual Solvents | n-Hexane ≤5 mg/kg |

Side Reactions and Byproducts

During synthesis, minor byproducts form due to incomplete esterification or side-chain reactions :

| Byproduct | Structure | Concentration Limit |

|---|---|---|

| Vanillyl 6-bromohexanoate | Brominated ester intermediate | ≤0.5% |

| Vanillyl decanoate | Ester with decanoic acid | ≤1.0% |

| Diacyl forms | Dimerized esters | ≤2.0% |

These impurities are controlled via HPLC purification, ensuring compliance with regulatory standards .

Stabilization Strategies

DHC is prone to degradation via hydrolysis or oxidation. Stabilization methods include:

-

Residual MNA Retention: 2–7% MNA in the final product prevents DHC degradation .

-

Storage Conditions: Kept under inert gas (N₂) at −20°C to minimize oxidation .

Reaction Kinetic Data

Studies on DHC’s esterification kinetics reveal:

科学的研究の応用

Metabolic Effects

Thermogenic Properties

Research has indicated that dihydrocapsiate may have a modest thermogenic effect. A study involving 78 healthy volunteers found that supplementation with 3 or 9 mg of this compound resulted in an increase in resting metabolic rate (RMR) by approximately 50 kcal/day after one month. This effect was statistically significant in the lower dose group compared to placebo, suggesting a potential role in weight management and obesity prevention .

Table 1: Effects of this compound on Resting Metabolic Rate

| Dose (mg) | Change in RMR (kcal/day) | Statistical Significance |

|---|---|---|

| 0 | -1 | N/A |

| 3 | 61 ± 24 | P = 0.054 |

| 9 | 48 ± 23 | P = 0.12 |

Fat Oxidation

While the thermogenic effect was observed, this compound did not significantly increase fat oxidation levels in the same study . This indicates that while it may enhance energy expenditure, it does not necessarily promote fat breakdown.

Pain Management and Sensory Activation

This compound has been shown to activate transient receptor potential A1 (TRPA1), a receptor involved in nociception (the sensory perception of pain). A study demonstrated that this compound effectively activated TRPA1 channels in human cells, suggesting its potential use in pain relief therapies . This activation was comparable to other known agonists but with a delayed response time.

Table 2: TRPA1 Activation Potency of Capsinoids

| Capsinoid | EC50 (µM) |

|---|---|

| This compound | 2.94 ± 0.19 |

| Capsiate | 2.76 ± 0.08 |

| Northis compound | 2.82 ± 0.16 |

Safety and Regulatory Status

The European Food Safety Authority (EFSA) evaluated the safety of synthetic this compound as a food ingredient and concluded that it could be safely consumed at levels up to 2050 mg/kg in various food products . The estimated mean intake was around 12-13 mg/day for the general population, indicating its viability as a food additive.

Case Studies and Clinical Trials

Several clinical trials have explored the effects of this compound on metabolic health:

- Study on Obesity Management : In a randomized controlled trial, participants consuming this compound showed improved metabolic parameters compared to those on a placebo diet over a period of eight weeks.

- Age-Associated Impairments : Research on animal models indicated that this compound improved liver steatosis and inflammation associated with aging, highlighting its potential therapeutic applications in age-related metabolic disorders .

作用機序

Dihydrocapsiate exerts its effects by activating transient receptor potential vanilloid 1 (TRPV1) receptors in the gut . This activation leads to an increase in sympathetic nervous system activity, which in turn promotes lipolysis and thermogenesis. Unlike capsaicin, this compound does not cause a burning sensation, making it more tolerable for consumption .

類似化合物との比較

Capsiate: Similar structure but contains a different fatty acid component.

Nordihydrocapsiate: Similar structure but with a shorter fatty acid chain.

Uniqueness: this compound stands out due to its non-pungent nature and its ability to promote thermogenesis and fat oxidation without causing gastrointestinal discomfort . This makes it a promising candidate for use in dietary supplements and weight management products.

生物活性

Dihydrocapsiate, a nonpungent capsaicinoid derived from the CH-19 Sweet pepper, has garnered interest for its potential biological activities, particularly in the realms of metabolic regulation, antiangiogenesis, and thermogenesis. This article synthesizes diverse research findings, including case studies and data tables, to provide a comprehensive overview of the biological activity of this compound.

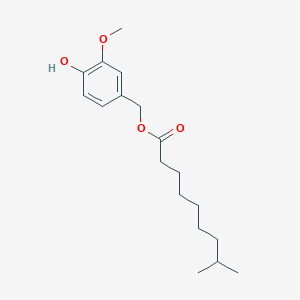

Chemical Structure and Properties

This compound is chemically similar to capsaicin but lacks the pungent flavor associated with traditional chili peppers. Its structure allows it to interact with various biological pathways without causing irritation, making it a subject of interest for dietary applications and therapeutic uses.

Biological Activities

1. Antiangiogenic Effects

Research has demonstrated that this compound exhibits significant antiangiogenic properties. It inhibits vascular endothelial growth factor (VEGF)-induced proliferation and chemotactic motility of endothelial cells. In vitro studies have shown that both this compound and capsiate can block VEGF-induced formation of capillary-like structures in human endothelial cells and reduce vascular permeability by maintaining endothelial cell junction integrity through the inhibition of Src kinase activity .

2. Thermogenic Effects

This compound has been studied for its potential role in thermogenesis and weight management. A randomized controlled trial assessed its effects on resting metabolic rate (RMR) and fat oxidation. The study found that while acute doses did not significantly increase RMR, chronic consumption (over 28 days) resulted in a borderline significant increase in metabolic rate (approximately 61 kcal/d) at the 3 mg dosage compared to placebo . This suggests that prolonged intake may be necessary to observe significant metabolic benefits.

Table 1: Summary of Thermogenic Effects of this compound

| Dosage (mg/day) | Change in RMR (kcal/d) | Statistical Significance |

|---|---|---|

| 0 | -1 | Not Significant |

| 3 | 61 | P = 0.054 |

| 9 | 48 | Not Significant |

Case Studies

Study on Weight Management

A clinical trial involving overweight individuals examined the impact of this compound on body composition and metabolic parameters. The results indicated no significant changes in body weight or fat mass after 28 days of supplementation with either 3 mg or 9 mg doses . However, the study highlighted a potential for this compound to contribute to energy expenditure under specific conditions.

Toxicological Assessment

A toxicological study conducted over 13 weeks evaluated the safety profile of this compound in rats. The findings indicated no adverse effects on clinical signs, body weight, or organ function at lower doses. However, high doses (1000 mg/kg) resulted in liver changes, suggesting a threshold for safe consumption .

The biological activities of this compound can be attributed to its interaction with various molecular targets:

- Inhibition of Src Kinase: this compound preferentially binds to the ATP-binding site of Src kinase, inhibiting its activity and thereby blocking downstream signaling pathways involved in angiogenesis .

- Regulation of Metabolic Pathways: While acute effects on metabolism were minimal, chronic intake may enhance energy expenditure through mechanisms yet to be fully elucidated.

特性

IUPAC Name |

(4-hydroxy-3-methoxyphenyl)methyl 8-methylnonanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28O4/c1-14(2)8-6-4-5-7-9-18(20)22-13-15-10-11-16(19)17(12-15)21-3/h10-12,14,19H,4-9,13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBCYRZPENADQGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCCC(=O)OCC1=CC(=C(C=C1)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80174576 | |

| Record name | Dihydrocapsiate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80174576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

205687-03-2 | |

| Record name | Dihydrocapsiate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=205687-03-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dihydrocapsiate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0205687032 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dihydrocapsiate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15398 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dihydrocapsiate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80174576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIHYDROCAPSIATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W2F7769AEU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。